molecular formula C10H6N2O B11798106 5-Phenylisoxazole-3-carbonitrile

5-Phenylisoxazole-3-carbonitrile

Cat. No.: B11798106
M. Wt: 170.17 g/mol
InChI Key: WAQUHZFQSIZZTA-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring with a phenyl group at the 5-position and a nitrile group at the 3-position. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetylene with nitrile oxides under specific conditions. For instance, the reaction can be catalyzed by copper(I) or ruthenium(II) in a (3+2) cycloaddition reaction . Another method involves the cyclization of intermediate compounds such as methyl 5-phenylisoxazole-3-carboxylate, which is then converted to the nitrile derivative .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and efficient synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

5-Phenylisoxazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and hydrazine hydrate. Reaction conditions often involve refluxing in methanolic conditions or using specific catalysts like 18-crown-6 .

Major Products Formed

Major products formed from these reactions include various substituted isoxazoles and their derivatives, which can have significant biological activities .

Scientific Research Applications

5-Phenylisoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylisoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 3-position and phenyl group at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

5-phenyl-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H

InChI Key

WAQUHZFQSIZZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C#N

Origin of Product

United States

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